4,6-Dibromo-1,2-dihydroisoquinolin-1-one
CAS No.:
Cat. No.: VC13610513
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5Br2NO |
|---|---|
| Molecular Weight | 302.95 g/mol |
| IUPAC Name | 4,6-dibromo-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |
| Standard InChI Key | BJAFSAFEHZLMCB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=CNC2=O)Br |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CNC2=O)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
4,6-Dibromo-1,2-dihydroisoquinolin-1-one belongs to the isoquinoline family, featuring a benzene ring fused to a pyridine ring. The bromine atoms at positions 4 and 6 introduce significant electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions . The carbonyl group at the 1-position contributes to its planar configuration, facilitating π-π stacking in crystalline forms.
Molecular Geometry and Electronic Configuration
Density functional theory (DFT) calculations suggest that the bromine substituents induce localized electron deficiency in the aromatic system, making the compound susceptible to nucleophilic aromatic substitution. The dihydroisoquinolinone core adopts a boat conformation, with the bromine atoms occupying axial positions to minimize steric hindrance.
Physicochemical Properties
The compound’s molecular formula is C₉H₅Br₂NO, with a molecular weight of 302.95 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
| LogP (Octanol-Water) | 2.87 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
These properties make it suitable for organic synthesis but limit bioavailability in aqueous biological systems.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
-
Bromination: A precursor such as 1,2-dihydroisoquinolin-1-one undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
-
Cyclization: The intermediate is treated with sodium hydride (NaH) in dry dimethylformamide (DMF), followed by refluxing with a bromoalkyl halide to form the bicyclic structure.
Reaction Mechanism
Bromination occurs regioselectively at the 4- and 6-positions due to the directing effects of the carbonyl group. Cyclization proceeds via a base-mediated intramolecular nucleophilic attack, forming the six-membered pyridine ring.
Industrial Production Challenges
Scaling up synthesis requires optimizing:
-
Temperature control to prevent debromination at elevated temperatures.
-
Catalyst selection to improve yields beyond the laboratory average of 65–70%.
-
Purification methods, such as column chromatography or recrystallization from ethanol/water mixtures.
Pharmacological Activities and Mechanisms
Enzyme Modulation
4,6-Dibromo-1,2-dihydroisoquinolin-1-one inhibits protein kinase C (PKC) with an IC₅₀ of 1.2 μM, as demonstrated in glioblastoma cell lines. The bromine atoms enhance binding affinity to the ATP-binding pocket through halogen bonding with Leu184 and Glu183 residues.
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 μg/mL) and fungi (Candida albicans MIC: 16 μg/mL). Its amphiphilic structure disrupts microbial membrane integrity, as confirmed by propidium iodide uptake assays.
| Hazard Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 1,200 mg/kg |
| Skin Sensitization | Positive (Guinea Pig) |
| Mutagenicity (Ames Test) | Negative |
Comparative Analysis with Isoquinoline Derivatives
Positional Isomerism Effects
Compared to 5,7-dibromo and 3,8-dibromo isomers, the 4,6-derivative shows:
-
Higher metabolic stability: 72% remaining after 1-hour incubation with human liver microsomes vs. 58% for 5,7-isomer.
-
Improved solubility: 2.1 mg/mL in DMSO vs. 1.4 mg/mL for 3,8-isomer.
Structure-Activity Relationships (SAR)
Introducing electron-withdrawing groups at the 4- and 6-positions enhances:
-
Target selectivity: 10-fold greater affinity for PKC over PKA.
-
Plasma protein binding: 89% vs. 76% for non-brominated analogs.
Emerging Applications
Materials Science
Thin films of 4,6-dibromo-1,2-dihydroisoquinolin-1-one demonstrate:
-
Charge mobility: 0.45 cm²/V·s in organic field-effect transistors (OFETs).
-
Luminescence: Quantum yield of 38% in blue-emitting OLEDs.
Prodrug Development
Ester derivatives exhibit:
-
Enhanced bioavailability: AUC₀–24 of 1,240 ng·h/mL vs. 890 ng·h/mL for parent compound.
-
pH-dependent release: 92% hydrolysis in simulated intestinal fluid vs. 14% in gastric fluid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume